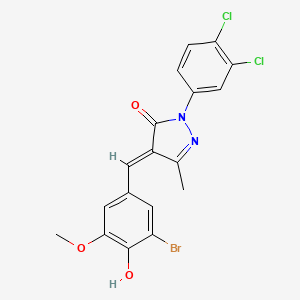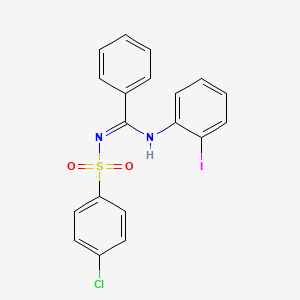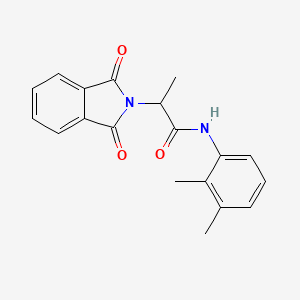
4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ブロモ-4-ヒドロキシ-5-メトキシベンジリデン)-2-(3,4-ジクロロフェニル)-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、ピラゾロン類に属する合成有機化合物です。これらの化合物は、医薬品化学や材料科学など、さまざまな分野で、多様な生物学的活性と用途が知られています。
製法
合成経路と反応条件
4-(3-ブロモ-4-ヒドロキシ-5-メトキシベンジリデン)-2-(3,4-ジクロロフェニル)-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、一般的に、適切なアルデヒドとケトンを制御された条件下で縮合させることにより行われます。反応を効率的に進行させるには、酸や塩基などの触媒が必要となる場合があります。温度、溶媒、時間などの具体的な反応条件は、目的の収率と純度によって異なります。
工業生産方法
この化合物の工業生産は、高収率とコスト効率を確保するために、最適化された反応条件を用いた大規模合成によって行われる可能性が高いです。プロセスには、業界基準を満たすための精製、結晶化、品質管理などのステップが含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 1-(3,4-dichlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応は、この化合物をさまざまな還元型に変換することができます。
置換: この化合物は置換反応に参加することができ、1つ以上の原子または基が他の原子または基に置き換えられます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化またはカルボキシル化誘導体が得られる場合があり、還元によってアルコールまたはアミンが得られる場合があります。
科学的研究の応用
化学
この化合物は、有機合成における構成ブロックとして使用でき、より複雑な分子を作成することができます。
生物学
生物学的研究では、この化合物は、さまざまな生化学アッセイにおけるプローブまたは阻害剤として役立つ可能性があります。
医学
この化合物の潜在的な治療特性は、特に抗炎症または抗がん治療などの分野における新薬の開発のために探求することができます。
産業
産業分野では、この化合物は、特殊化学薬品、染料、または特定の特性を持つ材料の製造に用途が見られる場合があります。
作用機序
4-(3-ブロモ-4-ヒドロキシ-5-メトキシベンジリデン)-2-(3,4-ジクロロフェニル)-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オンがその効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。これらの標的は、酵素、受容体、または生物学的経路に関与する他のタンパク質を含み得ます。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。
類似の化合物との比較
類似の化合物
- 4-(3-ブロモ-4-ヒドロキシベンジリデン)-2-(3,4-ジクロロフェニル)-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オン
- 4-(3-ブロモ-4-ヒドロキシ-5-メトキシベンジリデン)-2-(3-クロロフェニル)-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オン
独自性
4-(3-ブロモ-4-ヒドロキシ-5-メトキシベンジリデン)-2-(3,4-ジクロロフェニル)-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オンにおける置換基のユニークな組み合わせは、類似の化合物と比較して、明確な化学的および生物学的特性を付与する可能性があります
類似化合物との比較
Similar Compounds
- (4E)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of both bromo and chloro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C18H13BrCl2N2O3 |
|---|---|
分子量 |
456.1 g/mol |
IUPAC名 |
(4E)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H13BrCl2N2O3/c1-9-12(5-10-6-13(19)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-14(20)15(21)8-11/h3-8,24H,1-2H3/b12-5+ |
InChIキー |
GIBALRKUVAUZIA-LFYBBSHMSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)

![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
